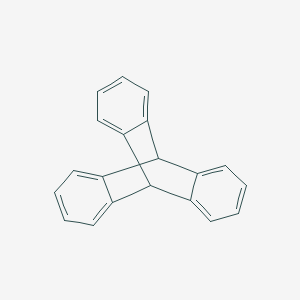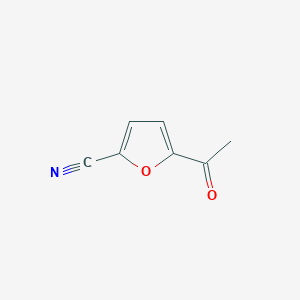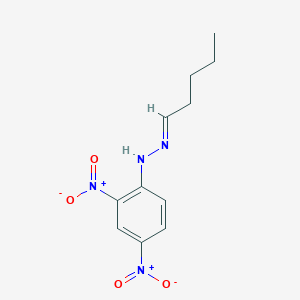![molecular formula C12H10O2 B166916 [1,1'-Biphenyl]-3,4-diol CAS No. 92-05-7](/img/structure/B166916.png)
[1,1'-Biphenyl]-3,4-diol
概要
説明
“[1,1’-Biphenyl]-3,4-diol” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline .Chemical Reactions Analysis
Biphenyl compounds are often formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents . The density of biphenyl is 1.04 g/cm3 .科学的研究の応用
Algicidal Mechanism in Marine Bacteria
Marine bacteria have evolved a variety of molecular-based anti-algal strategies. A marine representative of the Gammaproteobacteria produces 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-BP), a derivative of 3,4-Biphenyldiol, that kills or inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . This effect cascades to many other key metabolic processes of the algae .
Scalable Synthesis and Reactions of Biphenyl Derivatives
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . 3,4-Biphenyldiol can be used in the synthesis of these biphenyl derivatives .
Biological and Medicinal Applications
Biphenyl structures, including 3,4-Biphenyldiol, are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Anti-inflammatory and Antipyretic Properties
Biphenyl compounds, including 3,4-Biphenyldiol, have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
Treatment of Acne Vulgaris
6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a derivative of 3,4-Biphenyldiol, is used as a third-generation topical retinoid primarily used for treating acne vulgaris .
Drug for Basal Cell Carcinoma
Sonidegib, another derivative of 3,4-Biphenyldiol, acts as a drug for basal cell carcinoma .
Safety and Hazards
作用機序
Target of Action
The primary target of 3,4-Biphenyldiol is the enzyme 1,2-dihydroxynaphthalene dioxygenase . This enzyme is involved in the naphthalene catabolic pathway .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its function .
Biochemical Pathways
3,4-Biphenyldiol is involved in the naphthalene catabolic pathway . It catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene (1,2-DHN) to yield 2-hydroxychromene-2-carboxylic acid .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It has been suggested that it may have algicidal properties, inhibiting the synthesis of plastoquinone in phytoplankton .
Action Environment
The action, efficacy, and stability of 3,4-Biphenyldiol can be influenced by various environmental factors. For instance, in marine environments, even low concentrations of 3,4-Biphenyldiol can cause changes in the overall phytoplankton community structure .
特性
IUPAC Name |
4-phenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPCYCBQFHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059039 | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,4-diol | |
CAS RN |
92-05-7 | |
| Record name | [1,1′-Biphenyl]-3,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Biphenyldiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Biphenyldiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7L7XJ8RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,4-Biphenyldiol formed in biological systems?
A1: 3,4-Biphenyldiol is primarily formed as a metabolite during the breakdown of certain halogenated biphenyls. Research shows that 4-chlorobiphenyl is metabolized into 4'-chloro-4-biphenylol in rats, pigs, and poultry. This metabolite is further hydroxylated to form 4'-chloro-3,4-biphenyldiol. [, , ] This conversion can occur both in vivo and in vitro, with studies demonstrating its formation through enzymatic action of tyrosinase preparations. []
Q2: What is the molecular formula, weight, and any available spectroscopic data for 3,4-Biphenyldiol?
A2: While the provided abstracts don’t contain detailed spectroscopic data, they do provide key information:
- Spectroscopic Data: Mass spectrometry analysis confirmed the presence of characteristic ions (M+ 220 for the dihydroxylated form). [, , ] Further structural confirmation was achieved through nuclear magnetic resonance (NMR) spectroscopy. []
Q3: What are the potential applications of 3,4-Biphenyldiol?
A3: While the provided research focuses on the metabolic pathway of 3,4-Biphenyldiol, its structural similarity to other biphenyldiols suggests potential applications:
- Liquid Crystals: Research indicates that incorporating thiophene units into bent-core mesogens like biphenyldiols results in desirable properties for liquid crystal applications. [] This includes reduced transition temperatures and the formation of various smectic phases, including those with ferroelectric and antiferroelectric switching capabilities.
- Electro-Optical Materials: Bent-core mesogens with biphenyldiol cores, including 3,4'-biphenyldiol, exhibit antiferroelectric properties in their smectic CP phase. [, , ] These properties are influenced by the structure of the central core and the presence of substituents. Research highlights their potential for electro-optical applications, such as displays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)










